molecular formula C21H29N3O2 B2738863 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1234945-76-6

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2738863
CAS No.: 1234945-76-6
M. Wt: 355.482
InChI Key: RTCJVGCIPVVPHQ-UHFFFAOYSA-N
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Description

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.482. The purity is usually 95%.
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Biological Activity

The compound 1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, with a molecular weight of approximately 370.45 g/mol. The structure includes a piperidine ring, a furan moiety, and an urea group, which are key to its biological activity.

PropertyValue
Molecular FormulaC20H26N4O3C_{20}H_{26}N_{4}O_{3}
Molecular Weight370.45 g/mol
IUPAC NameThis compound
PurityTypically ≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the piperidine ring, functionalization with the furan derivative, and subsequent coupling with the o-tolyl group to form the urea linkage. Reaction conditions are optimized to achieve high yields and purity.

Research indicates that compounds with similar structures exhibit significant anti-cancer activity by disrupting key cellular processes involved in tumorigenesis. The mechanism of action for this compound is believed to involve:

  • Inhibition of Kinases : It has been shown to interact with anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), leading to modulation of signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis : By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.

Pharmacological Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups.

Properties

IUPAC Name

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-15-6-4-5-7-20(15)23-21(25)22-13-18-8-10-24(11-9-18)14-19-12-16(2)26-17(19)3/h4-7,12,18H,8-11,13-14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCJVGCIPVVPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.